5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is substituted at the 5-position with a 4-methylphenyl group linked via a methylene bridge to a piperazine ring, which is further acylated with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-4-6-15(7-5-14)17(18-20(28)26-21(30-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-29-16/h2-7,12-13,17,28H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBTJXQSULXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the individual components. The furan-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine ring can be synthesized via a cyclization reaction involving ethylenediamine and a suitable dihalide. The triazole and thiazole rings are often formed through cyclization reactions involving hydrazine derivatives and thiourea, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives containing piperazine and triazole moieties possess significant anticancer properties. For instance, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol have been evaluated against different cancer cell lines, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .
Anthelmintic Activity
Recent investigations have identified anthelmintic properties in compounds related to this structure. The activity against parasitic helminths suggests potential use in treating infections caused by these organisms .
Antimicrobial Properties
Compounds with similar scaffolds have also shown promising antimicrobial effects against various bacterial strains. This highlights the versatility of such heterocycles in addressing infectious diseases .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several derivatives of triazole-thiazole compounds and tested their efficacy against A-549 lung carcinoma cells. Results indicated that specific derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anthelmintic Screening
A chemical library screening revealed that certain derivatives had notable activity against parasitic infections. The study utilized various concentrations to determine the effective doses required for significant anthelmintic action .
Mechanism of Action
The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog is 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (G857-1881), which replaces the furan-2-carbonyl group with a 2-fluorophenyl substituent on the piperazine ring . This substitution alters electronic and steric properties:
- 2-Fluorophenyl : Adds hydrophobicity and electron-withdrawing effects, which may enhance membrane permeability but reduce solubility.
Physicochemical Properties
Thermal and Spectral Data
- While direct data for the target compound is unavailable, analogs like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles exhibit melting points of 140–205°C, suggesting the target compound’s stability aligns with fused heterocyclic systems .
- IR spectra of related compounds show peaks at 3200–3400 cm⁻¹ (N–H/O–H), 1650–1750 cm⁻¹ (C=O), and 1500–1600 cm⁻¹ (aromatic C=C), consistent with the target’s functional groups .
Biological Activity
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex chemical structure that incorporates elements known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and thiazole moiety, which are associated with various pharmacological effects. The presence of the piperazine ring enhances its interaction with biological targets. The furan-2-carbonyl group contributes to its reactivity and potential binding affinity.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that related compounds had IC50 values in the low micromolar range against breast cancer cells, suggesting that our compound may exhibit similar efficacy due to structural similarities .
Anticonvulsant Properties
Thiazoles have been investigated for their anticonvulsant activity. A study highlighted that certain thiazole derivatives effectively eliminated tonic extensor phases in animal models of seizures. This suggests that the triazole-thiazole combination in our compound could also contribute to anticonvulsant effects .
The proposed mechanism of action for compounds with similar structures often involves interaction with specific proteins or enzymes. For example, triazoles are known to inhibit enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies could provide insights into how our compound interacts with target proteins at the molecular level .
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines . Given the structural similarities to our compound, it is plausible that it may exhibit comparable anticancer activity.
Case Study 2: Anticonvulsant Effect
Another study assessed the anticonvulsant properties of thiazole-integrated compounds, revealing significant protective effects against induced seizures . This aligns with the potential therapeutic use of our compound in treating epilepsy or seizure disorders.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
